molecular formula C19H40O B074867 1-Nonadecanol CAS No. 1454-84-8

1-Nonadecanol

Cat. No.: B074867
CAS No.: 1454-84-8
M. Wt: 284.5 g/mol
InChI Key: XGFDHKJUZCCPKQ-UHFFFAOYSA-N
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Scientific Research Applications

Introduction to 1-Nonadecanol

This compound, also known as nonadecan-1-ol, is a long-chain primary fatty alcohol with the chemical formula C19H40O\text{C}_{19}\text{H}_{40}\text{O} and CAS Number 1454-84-8. This compound is characterized by its hydrophobic properties and is commonly found in various natural sources, including plant oils and essential oils. Its applications span across multiple fields, including pharmaceuticals, cosmetics, food industry, and materials science.

Pharmaceutical Applications

This compound has been explored for its potential therapeutic benefits:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for use in formulations aimed at combating bacterial infections .
  • Drug Delivery Systems : Due to its lipid-like nature, it can be utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.

Cosmetic Industry

The cosmetic industry utilizes this compound as an emollient and skin-conditioning agent:

  • Moisturizers : Its ability to form a barrier on the skin helps retain moisture, making it an ideal ingredient in lotions and creams.
  • Stabilizer in Formulations : It acts as a stabilizer in emulsions, improving the texture and feel of cosmetic products .

Food Industry

In the food sector, this compound serves various functions:

  • Flavoring Agent : It can be used as a flavoring agent due to its pleasant odor profile derived from natural sources .
  • Food Preservation : Its antimicrobial properties may also contribute to extending the shelf life of certain food products by inhibiting microbial growth.

Materials Science

In materials science, this compound is investigated for its role in developing new materials:

  • Biodegradable Plastics : Research indicates that fatty alcohols like this compound can be incorporated into biodegradable plastic formulations to enhance flexibility and durability .
  • Phase Change Materials : It is being studied as a potential phase change material (PCM) due to its thermal properties, which could be beneficial in thermal energy storage applications .

Case Study 1: Antimicrobial Properties

In a study published in the Food & Function journal, researchers evaluated the antimicrobial activity of various fatty alcohols, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that this compound exhibited significant antibacterial activity, suggesting its potential use in topical formulations for treating skin infections .

Case Study 2: Cosmetic Formulation Development

A formulation study focused on integrating this compound into skin care products demonstrated improved moisture retention and skin feel. The study highlighted that products containing this compound had better consumer acceptance due to enhanced sensory attributes compared to those without it .

Case Study 3: Biodegradable Plastics Research

Research conducted at a university explored the incorporation of this compound into biodegradable plastics. The findings revealed that adding this compound improved the mechanical properties of the plastic while maintaining biodegradability, thus supporting environmental sustainability efforts in materials science .

Comparison with Similar Compounds

1-Nonadecanol is similar to other long-chain fatty alcohols such as:

    1-Octadecanol (Stearyl alcohol): C18H38O

    1-Eicosanol (Arachidyl alcohol): C20H42O

    1-Docosanol (Behenyl alcohol): C22H46O

Compared to these compounds, this compound has a unique chain length that provides specific physical and chemical properties, making it suitable for particular applications .

Biological Activity

1-Nonadecanol, a long-chain fatty alcohol with the chemical formula C19H40OC_{19}H_{40}O and CAS number 1454-84-8, is recognized for its diverse biological activities. This compound is primarily derived from natural sources such as the essential oils of certain plants, including Heracleum thomsonii and Neotinea ustulata . Its unique structure and properties confer various biological effects, making it a subject of interest in pharmacology and biochemistry.

This compound has several notable physical properties:

  • Molecular Weight : 284.52 g/mol
  • Density : 0.8 ± 0.1 g/cm³
  • Boiling Point : 345.3 ± 5.0 °C at 760 mmHg
  • Melting Point : 60-61 °C
  • Flash Point : 140.4 ± 5.2 °C

These properties suggest that this compound is stable under a range of conditions, which is beneficial for its applications in various fields.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, research on the essential oil composition of Stachys species indicated that this compound contributed to antibacterial effects, with concentrations ranging from 1.7% to 1.9% in the oil extracts .

Moreover, a study evaluating the essential oils from Heracleum thomsonii found that these oils, containing this compound, demonstrated notable antimicrobial properties against several pathogens, suggesting its potential use in developing natural preservatives or therapeutic agents .

Antifungal Activity

In addition to its antibacterial effects, this compound has been reported to possess antifungal properties. Research evaluating bioactive compounds from various fungal species highlighted that certain concentrations of nonadecanol could effectively inhibit fungal growth, contributing to its potential application in agricultural settings to combat plant pathogens .

Immunological Effects

Emerging evidence suggests that this compound may influence immunological responses. Its role in modulating oxidative stress and potentially aiding in conditions like diabetes and hypocholesterolemia has been noted . This positions it as a candidate for further research into its therapeutic applications in metabolic disorders.

Study on Essential Oils

A comprehensive study conducted on the essential oils of Heracleum thomsonii revealed that the presence of this compound correlates with significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . The findings indicated:

  • Minimum Inhibitory Concentration (MIC) values for various bacterial strains were significantly lower when treated with oils containing higher concentrations of nonadecanol.

Antifungal Efficacy

Another investigation into the antifungal activity of secondary metabolites produced by fungi demonstrated that compounds including nonadecanol could inhibit the mycelial growth of pathogenic fungi such as Rhizoctonia solani at specific concentrations, showcasing its potential utility in agricultural biotechnology .

Research Findings Summary Table

Property/ActivityDescriptionReference
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Antifungal ActivityInhibits growth of pathogenic fungi
Immunological EffectsPotential modulation of oxidative stress and metabolic disorders

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 1-Nonadecanol in natural product extracts?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to compare observed spectral peaks with reference data. For example, the isolated compound from Crotalaria incana showed characteristic signals at δ 0.88 (terminal CH3) and δ 1.25–1.55 (chain CH2 groups) in 1H-NMR, aligning with published spectra . Gas chromatography-mass spectrometry (GC-MS) can further validate purity by matching retention indices and fragmentation patterns to known standards .

Q. What experimental precautions are critical for handling this compound in laboratory settings?

  • Methodology : Follow safety protocols from certified data sheets:

  • Storage : Keep in a dry, cool (<25°C), and ventilated area to prevent degradation .
  • Handling : Use standard PPE (gloves, lab coat); while no severe hazards are reported, avoid inhalation/contact due to limited toxicological data .
  • Stability : Monitor for polymorphism (solid-state structural changes) using differential scanning calorimetry (DSC) during long-term storage .

Q. What are the standard methods for isolating this compound from plant matrices?

  • Methodology :

  • Extraction : Use supercritical CO2 extraction for essential oils (e.g., Heracleum thomsonii), optimizing pressure (20–30 MPa) and temperature (40–60°C) to maximize yield .
  • Purification : Recrystallize crude extracts using ethanol-hexane mixtures (3:1 v/v) and confirm purity via thin-layer chromatography (TLC) with vanillin-sulfuric acid visualization .

Advanced Research Questions

Q. How can contradictions in thermodynamic data for this compound (e.g., melting points, heat capacities) be resolved?

  • Methodology :

  • Calorimetry : Perform DSC across multiple heating rates (5–20°C/min) to detect metastable polymorphs, which may explain discrepancies in reported melting points (e.g., 63.3°C vs. 64.5°C) .
  • X-ray diffraction (XRD) : Compare lattice parameters of crystalline forms to identify structural variations impacting thermal properties .
  • Data Harmonization : Cross-reference with high-purity standards from NIST or Sigma-Aldrich, noting batch-specific impurities .

Q. What experimental designs are optimal for studying this compound’s phase-change behavior in thermal energy storage systems?

  • Methodology :

  • Cyclic Stability Tests : Subject samples to 100+ melt-freeze cycles (10–80°C) while monitoring latent heat via DSC to assess degradation .
  • Nanocomposite Integration : Embed this compound in silica matrices to reduce supercooling; quantify thermal conductivity changes using transient plane source (TPS) methods .
  • In Situ XRD : Track polymorphic transitions during phase changes to correlate structural dynamics with energy release profiles .

Q. How do impurities or isomeric variants affect this compound’s bioactivity in antimicrobial assays?

  • Methodology :

  • Chromatographic Purity : Use HPLC with evaporative light scattering detection (ELSD) to quantify trace impurities (e.g., 1-Octadecanol) that may skew bioactivity results .
  • Structure-Activity Tests : Compare MIC (minimum inhibitory concentration) of purified this compound against synthetic analogs (e.g., branched-chain isomers) to isolate chain-length-dependent effects .

Q. What strategies mitigate matrix interference when quantifying this compound in environmental samples via GC-MS?

  • Methodology :

  • Derivatization : Convert hydroxyl groups to trimethylsilyl ethers using BSTFA to enhance volatility and reduce peak tailing .
  • Matrix-Matched Calibration : Spike samples with deuterated internal standards (e.g., d4-1-Nonadecanol) to correct for ion suppression in complex matrices like soil or plant tissues .

Q. Interdisciplinary and Emerging Research Directions

Q. How can computational modeling predict this compound’s environmental fate and toxicity?

  • Methodology :

  • QSAR Models : Input physicochemical properties (Log Kow = ~8.2, vapor pressure = 1.3×10⁻⁶ mmHg) into EPI Suite to estimate biodegradation half-lives and bioaccumulation factors .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability and cytotoxicity .

Q. What role does this compound play in plant-insect chemical ecology?

  • Methodology :

  • Electroantennography (EAG) : Test antennae responses of pollinators (e.g., Neotinea ustulata moths) to synthetic this compound to validate its role as a semiochemical .
  • Field Trials : Apply microencapsulated this compound in pheromone traps and monitor capture rates of target insect species .

Properties

IUPAC Name

nonadecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h20H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFDHKJUZCCPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O
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DSSTOX Substance ID

DTXSID90870875
Record name Nonadecan-1-ol
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Molecular Weight

284.5 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White flakes; [Aldrich MSDS]
Record name 1-Nonadecanol
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CAS No.

1454-84-8
Record name 1-Nonadecanol
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Record name Nonadecan-1-ol
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Retrosynthesis Analysis

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